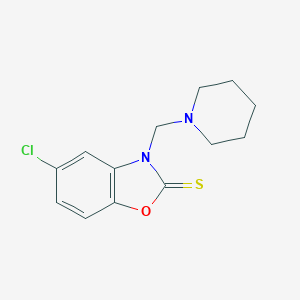
5-chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione is a useful research compound. Its molecular formula is C13H15ClN2OS and its molecular weight is 282.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione (CAS No. 131444-68-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15ClN2OS, with a molecular weight of approximately 270.79 g/mol. The compound features a benzoxazole core, which is known for its diverse biological properties.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study assessing the antimicrobial potential of related compounds found that several exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Related Benzoxazole Compounds
| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against C. albicans |
|---|---|---|
| Compound A | 32 | 64 |
| Compound B | 16 | 32 |
| This compound | TBD | TBD |
Note: TBD indicates that specific data for this compound's MIC values were not available in the reviewed literature.
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing their potential as anticancer agents. For instance, compounds containing the benzoxazole moiety have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell viability at low concentrations.
Table 2: Cytotoxicity Data of Benzoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 5.0 |
| Compound D | A549 | 10.0 |
| This compound | TBD |
The biological activity of benzoxazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These interactions can lead to the disruption of cellular processes in pathogens and cancer cells.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of benzoxazole derivatives. Modifications in the chemical structure can significantly influence their biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can enhance or reduce antimicrobial and anticancer properties .
Eigenschaften
Molekularformel |
C13H15ClN2OS |
|---|---|
Molekulargewicht |
282.79 g/mol |
IUPAC-Name |
5-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-4-5-12-11(8-10)16(13(18)17-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |
InChI-Schlüssel |
DAIYLYHNBQJALX-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=S |
Kanonische SMILES |
C1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















